molecular formula C16H21NO4 B7894591 (1-Cbz-aminocyclohexyl)acetic acid

(1-Cbz-aminocyclohexyl)acetic acid

Cat. No.: B7894591
M. Wt: 291.34 g/mol
InChI Key: OJXGTFHNQOUAMB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cbz-aminocyclohexyl)acetic acid typically involves the protection of the amine group using the carboxybenzyl (Cbz) group. This protection is achieved through the reaction of cyclohexylamine with benzyl chloroformate in the presence of a base such as sodium carbonate. The resulting protected amine is then reacted with bromoacetic acid to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. This includes the use of protective groups and subsequent reactions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

(1-Cbz-aminocyclohexyl)acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Catalytic Hydrogenation: Pd-C, H2

    Nucleophilic Substitution: Various nucleophiles, typically under basic conditions

Major Products Formed

    Deprotected Amine: Removal of the Cbz group yields the free amine.

    Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Scientific Research Applications

(1-Cbz-aminocyclohexyl)acetic acid is used in various scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    (1-Boc-aminocyclohexyl)acetic acid: Uses the t-butyloxycarbonyl (Boc) group for amine protection.

    (1-Fmoc-aminocyclohexyl)acetic acid: Uses the fluorenylmethoxycarbonyl (Fmoc) group for amine protection.

Uniqueness

(1-Cbz-aminocyclohexyl)acetic acid is unique due to the specific properties of the Cbz protecting group, which can be removed under mild hydrogenation conditions, making it particularly useful in multi-step organic syntheses where selective deprotection is required .

Properties

IUPAC Name

2-[1-(phenylmethoxycarbonylamino)cyclohexyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c18-14(19)11-16(9-5-2-6-10-16)17-15(20)21-12-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXGTFHNQOUAMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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